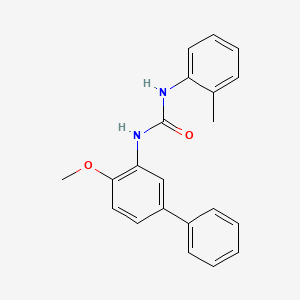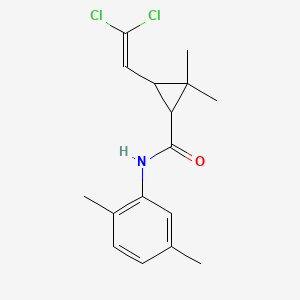
N,N-diallyl-2,5-dimethyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-2,5-dimethyl-3-furamide (DDF) is a synthetic compound that has been extensively studied for its potential applications in various fields of science. DDF is a furan derivative that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N,N-diallyl-2,5-dimethyl-3-furamide is not fully understood. However, it has been proposed that this compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been found to exhibit anti-tumor properties by inhibiting cell proliferation and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diallyl-2,5-dimethyl-3-furamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, and its chemical and physical properties are well-characterized. This compound is also stable under various conditions, making it suitable for long-term storage and transportation. However, this compound has several limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N,N-diallyl-2,5-dimethyl-3-furamide. One potential direction is the development of novel synthesis methods to improve the yield and purity of this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Furthermore, the potential applications of this compound as a food preservative and as a therapeutic agent for various diseases warrant further investigation. Overall, the study of this compound has the potential to contribute to various fields of science and to the development of novel therapeutic agents.
Métodos De Síntesis
N,N-diallyl-2,5-dimethyl-3-furamide can be synthesized through various methods, including the reaction of 2,5-dimethylfuran with allyl chloride in the presence of a base, such as potassium hydroxide. Another method involves the reaction of 2,5-dimethylfuran with allyl bromide in the presence of a palladium catalyst. The yield of this compound can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
N,N-diallyl-2,5-dimethyl-3-furamide has been extensively studied for its potential applications in various fields of science, including chemistry, pharmacology, and biochemistry. This compound has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been studied for its potential applications as a food preservative, as it has been found to inhibit the growth of various foodborne pathogens.
Propiedades
IUPAC Name |
2,5-dimethyl-N,N-bis(prop-2-enyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-5-7-14(8-6-2)13(15)12-9-10(3)16-11(12)4/h5-6,9H,1-2,7-8H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVLTRHJSHFPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4898067.png)
![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)



![1-(1-adamantyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4898111.png)
![3,6-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898122.png)
![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4898129.png)
![3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B4898134.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4898142.png)
![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)